2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-4-2-3-5-16(15)24-13-18(22)21-10-6-14(7-11-21)25-17-12-19-8-9-20-17/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGJDKLVWCXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a methoxyphenoxy group, a pyrazin-2-yloxy group, and a piperidin-1-yl group. This unique combination of functional groups may contribute to its diverse biological activities.
The biological activity of 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
Antitumor Activity
Studies have shown that derivatives of pyrazole compounds possess notable antitumor properties. For instance, pyrazole derivatives have been reported to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, suggesting that 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone may similarly exhibit anticancer effects through similar mechanisms .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds with similar structures have been documented. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
Research on related pyrazole derivatives has highlighted their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting that 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone could also possess similar antimicrobial effects .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:
Key Comparative Insights
Electronic and Steric Effects
- Pyrazine vs. This may improve solubility and receptor binding in medicinal applications .
- Methoxy vs.
Conformational Dynamics
- Studies on related amide compounds (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) reveal that substituents near the carbonyl group influence isomerization rates. The pyrazine group in the target compound may stabilize specific conformers, affecting its reactivity and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
